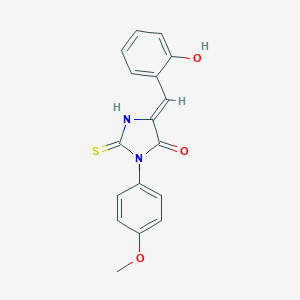![molecular formula C32H20N4O4S B307059 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B307059.png)
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of positive charge carriers through the device.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not exhibit significant adverse effects on normal cells. In cancer cells, the compound has been shown to induce apoptosis, leading to cell death. In organic electronics, the compound has been shown to improve the performance of devices by facilitating charge transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, the compound has limitations, including its limited solubility in certain solvents and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate. In medicinal chemistry, further studies are needed to fully understand the compound's mechanism of action and to optimize its anticancer activity. In materials science, the compound can be used as a building block for the synthesis of novel materials with improved optoelectronic properties. In organic electronics, further studies are needed to optimize the performance of devices that use the compound as a hole-transporting material.
In conclusion, 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Métodos De Síntesis
The synthesis of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenol in the presence of a base to yield the desired compound.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In organic electronics, the compound has been used as a hole-transporting material in organic light-emitting diodes.
Propiedades
Nombre del producto |
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate |
|---|---|
Fórmula molecular |
C32H20N4O4S |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C32H20N4O4S/c37-29-24(30(38)36-32(41)35-29)17-19-11-14-23(15-12-19)40-31(39)22-13-16-25-26(18-22)34-28(21-9-5-2-6-10-21)27(33-25)20-7-3-1-4-8-20/h1-18H,(H2,35,36,37,38,41) |
Clave InChI |
KJEFMGQAVRDSDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)


![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
